(-)-Myrtenol

Antimicrobial Synergy Biofilm Enantioselectivity

(-)-Myrtenol, also designated (1R)-(-)-Myrtenol, is a bicyclic monoterpene alcohol (C10H16O, MW 152.23 g/mol) derived primarily from the oxidation of α-pinene. It occurs naturally in essential oils of Myrtus, Tanacetum, and Artemisia species.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
CAS No. 19894-97-4
Cat. No. B191924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(-)-Myrtenol
CAS19894-97-4
Synonyms2-pinen-10-ol
6,6-dimethyl-2-oxymethylbicyclo(1.1.3)hept-2-ene
6,6-dimethylbicyclo(3.1.1)hept-2-ene-2-methanol
myrtenol
pin-2-ene-10-ol
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1(C2CC=C(C1C2)CO)C
InChIInChI=1S/C10H16O/c1-10(2)8-4-3-7(6-11)9(10)5-8/h3,8-9,11H,4-6H2,1-2H3/t8-,9-/m0/s1
InChIKeyRXBQNMWIQKOSCS-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(-)-Myrtenol (CAS 19894-97-4): Procurement-Relevant Physicochemical and Regulatory Profile


(-)-Myrtenol, also designated (1R)-(-)-Myrtenol, is a bicyclic monoterpene alcohol (C10H16O, MW 152.23 g/mol) derived primarily from the oxidation of α-pinene [1]. It occurs naturally in essential oils of Myrtus, Tanacetum, and Artemisia species [2]. As a volatile organic compound, it is a colorless to pale straw-colored liquid with a warm, woody, herbaceous odor [3]. From a procurement perspective, (-)-Myrtenol is distinguished by its enantiomeric purity and its regulatory clearance: it is affirmed as GRAS (Generally Recognized as Safe) by FEMA (No. 3439) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA No. 981) as presenting no safety concern at current intake levels [4].

Enantiomer-specific research studies and antimicrobial synergy investigation
GRAS / FEMA evaluation context for flavor and fragrance formulation
Characterized woody, herbaceous odor profile for consumer product development

(-)-Myrtenol: Why Enantiomeric Purity and Specific Synergy Profiles Preclude Generic Substitution


The procurement of a generic 'myrtenol' without specification of enantiomeric purity is scientifically unsound for applications beyond simple fragrance formulation. Key biological activities, including antimicrobial synergy, are enantiomer-dependent. Studies demonstrate that (-)-myrtenol and its enantiomer, (+)-myrtenol, exhibit divergent synergistic capacities with conventional antibiotics [1]. Furthermore, the compound's efficacy as a biofilm inhibitor and its specific cytotoxicity profile against cancer cell lines are not mirrored by its oxidized analogs, such as myrtenal or myrtanol [2]. Relying on a racemic mixture or a less pure, chemically similar monoterpene alcohol can lead to failed experimental replication and suboptimal product performance, particularly in applications requiring precise biological modulation or regulatory compliance for human use.

Enantiomeric purity mismatch

The (+)-enantiomer shows a broader antibiofilm synergy profile; substitution may shift assay response context and invalidate replication.

Structural analog substitution

Myrtenal, myrtanol, and α-pinene exhibit different cytotoxicity and anti-inflammatory profiles; pathway-response endpoints may not transfer.

Racemic or undefined stereochemistry

Using a racemic mixture or unspecified isomer can lead to ambiguous stereochemical attribution and incomparable cell-model data.

(-)-Myrtenol Procurement Evidence: Quantified Differentiation from Enantiomers and Structural Analogs


Enantiomer-Specific Antibiofilm Synergy with Amikacin Against S. aureus and C. albicans

In a study comparing the two optical isomers, (-)-myrtenol and (+)-myrtenol, the latter demonstrated a synergistic effect with amikacin on 64-81% of clinical S. aureus and C. albicans isolates, including MRSA and fluconazole-resistant strains, whereas (-)-myrtenol potentiated amikacin's antibiofilm activity in only half of the tested isolates [1]. This indicates that while (-)-myrtenol is active, (+)-myrtenol exhibits a broader and more robust synergistic profile against multidrug-resistant pathogens in this specific assay.

Antibiofilm synergy
Head-to-head
(-)-Myrtenol + amikacin: ~50% of isolates (+)-Myrtenol + amikacin: 64–81% of isolates
Supports enantiomer-specific synergy research context
Assay-specific S. aureus and C. albicans panel; isolate set may influence result
Antimicrobial Synergy Biofilm Enantioselectivity

Fungicidal Activity Against Candida spp. with Defined MIC/MFC Values

(-)-Myrtenol demonstrated consistent fungicidal activity against Candida albicans and C. parapsilosis, with a Minimum Inhibitory Concentration (MIC) ranging from 256 to 512 µg/mL and a Minimum Fungicidal Concentration (MFC) of 512 µg/mL, resulting in an MFC/MIC ratio of ≤2, confirming its fungicidal nature [1]. This provides a quantitative benchmark for researchers screening for antifungal agents.

Antifungal MIC
Method context
MIC 256–512 µg/mL MFC 512 µg/mL (MFC/MIC ≤2)
Supports Candida spp. combination screening context
Moderate intrinsic activity; synergy evaluation required
Antifungal Candida Minimum Inhibitory Concentration

Comparative Cytotoxicity and Anti-Inflammatory Activity in Human Chondrocytes

In a comparative study of pinene derivatives on human chondrocytes, myrtenol was found to be less effective in inhibiting IL-1β-induced inflammatory pathways compared to (+)-α-pinene. Moreover, myrtenol, along with other oxygenated pinane derivatives like myrtenal and (E)-myrtanol, exhibited higher cytotoxicity than the parent pinenes [1]. This indicates that the introduction of an oxygen functionality at the C-10 position (as in myrtenol) significantly alters its bioactivity and safety profile relative to the hydrocarbon pinenes.

Chondrocyte assay context
Class-level
Myrtenol less effective vs. (+)-α-pinene in IL-1β pathway; higher cytotoxicity
Supports differentiation from hydrocarbon pinenes
Anti-inflammatory and cytotoxicity profile review required
Anti-inflammatory Cytotoxicity Chondrocytes

Differential Activity on Human Colon Carcinoma vs. Normal Cells

A study investigating the effects of oxygenated pinene derivatives on human colon normal (CCD 841 CoTr) and carcinoma (HT-29, LS180) cells revealed that (-)-myrtenol, along with (-)-myrtanol and (-)-myrtenal, exhibited different activity profiles. The study hypothesized that these derivatives inhibit human colon tumor cells in vitro by affecting mitochondrial enzyme activity, nitric oxide (NOx) release, and membrane stability [1]. This points to a structure-specific mechanism of cytotoxicity not observed with the parent hydrocarbons.

Colon cell-model context
Data to verify
Affected mitochondrial enzyme activity and NOx release in HT-29, LS180
Supports colon carcinoma pathway research
Verify assay conditions and cell-line specific response
Cytotoxicity Colon Cancer Selectivity

Validated Safety Profile for Human Exposure: RIFM Assessment

The Research Institute for Fragrance Materials (RIFM) has completed a comprehensive safety assessment of myrtenol, covering seven human health endpoints plus environmental safety. The assessment concluded that myrtenol does not present a concern for genotoxicity and that all endpoints were cleared using target data, read-across, and/or the Threshold of Toxicological Concern (TTC) approach [1]. This provides a high level of confidence for its use in consumer products.

RIFM safety evaluation
Reported
Cleared on 7 human health endpoints; no genotoxicity concern
Supports regulatory review for consumer products
Verify for specific product category and geographic regulation
Safety Toxicology Regulatory

(-)-Myrtenol: Defined Application Scenarios Based on Verified Evidence


Enantiomer-Specific Research Tool for Antimicrobial Synergy Studies

(-)-Myrtenol is the appropriate choice for research where the objective is to dissect the enantiomer-specific contributions of myrtenol to antimicrobial synergy, particularly its ability to potentiate antibiofilm activity of amikacin against a subset of S. aureus and C. albicans isolates. This is supported by direct head-to-head data showing its distinct, albeit narrower, synergistic profile compared to (+)-myrtenol [1]. Procuring the (-)-enantiomer ensures experimental fidelity in studies designed to replicate these specific findings.

Benchmark Antifungal Agent for Candida spp. Combination Screens

With a defined MIC range of 256-512 µg/mL and confirmed fungicidal activity (MFC/MIC ≤ 2) against C. albicans and C. parapsilosis, (-)-myrtenol serves as a well-characterized baseline compound for screening potential synergistic antifungal combinations [1]. Its moderate intrinsic activity makes it an ideal candidate for detecting significant synergy with more potent but resistance-prone azoles or echinocandins.

Investigational Compound in Colon Cancer Models Targeting Mitochondrial Function

Research into novel therapies for colon cancer may specifically benefit from (-)-myrtenol due to its demonstrated ability to affect mitochondrial enzyme activity and nitric oxide release in human colon carcinoma cell lines (HT-29, LS180), distinguishing it from non-oxygenated monoterpenes [1]. This scenario is optimal for exploring mechanism-based cytotoxicity in well-defined in vitro models.

Regulatory-Compliant Fragrance Ingredient for Consumer Products

For industrial formulators of fine fragrances, cosmetics, and household products, (-)-myrtenol offers a de-risked procurement path. Its safety for human health has been affirmed by the RIFM expert panel across seven endpoints, including a lack of genotoxicity concern [1]. This established safety profile, combined with its characterized warm, woody, herbaceous odor [2], makes it a reliable and compliant choice for new product development.

Application
Selection Property
Validation Focus
Enantiomer-specific antimicrobial synergy studies
(-)-Enantiomer identity
Antibiofilm synergy profile review
Candida spp. combination screening
Reported MIC/MFC context
Synergy screening model review
Colon carcinoma pathway research
Colon cell-line response context
Mitochondrial function endpoint review
Regulatory-compliant fragrance ingredient
RIFM safety evaluation clearance
Consumer product formulation context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


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